Tert-butyl N-[3-(6-aminopyridin-2-YL)propyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(6-aminopyridin-2-yl)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)15-9-5-7-10-6-4-8-11(14)16-10/h4,6,8H,5,7,9H2,1-3H3,(H2,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPLPKQUUSBDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=NC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(6-aminopyridin-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(6-aminopyridin-2-yl)propylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(6-aminopyridin-2-yl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The aminopyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the aminopyridine moiety.
Reduction: Primary amines from the reduction of the carbamate group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl N-[3-(6-aminopyridin-2-yl)propyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(6-aminopyridin-2-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridine moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tert-butyl carbamates with propyl-linked substituents exhibit diverse physicochemical and functional properties depending on the substituent’s electronic and steric effects. Below is a detailed comparison with structurally analogous compounds:
Structural and Functional Differences
Key Comparative Insights
- Reactivity and Stability: The 6-aminopyridinyl group in the target compound enhances hydrogen-bonding capacity and solubility in polar solvents compared to hydrophobic substituents like methacrylamide or chloro-dioxonaphthyl . This property is critical for interactions in biological systems, as seen in OGG1 inhibitor synthesis . Fluorinated derivatives (e.g., 3-fluoropiperidinyl in ) exhibit improved metabolic stability and bioavailability due to reduced susceptibility to oxidative degradation.
- Synthetic Utility: The Boc-protected aminopyridine derivative is favored in multi-step syntheses due to its compatibility with both acidic (e.g., TFA deprotection) and basic conditions, whereas methacrylamide-containing analogs risk undesired polymerization . Pyrrolidinyl and piperidinyl derivatives (e.g., ) introduce stereochemical complexity, enabling enantioselective drug design.
Spectroscopic and Analytical Data :
- LCMS and NMR data differentiate substituent effects. For instance, the target compound’s [M+H]+ 232 contrasts with the higher mass ([M+H]+ 470) of its benzimidazolone product, reflecting structural elongation. Chloro-dioxonaphthyl derivatives show distinct UV-Vis absorption due to extended conjugation .
Biological Activity
Tert-butyl N-[3-(6-aminopyridin-2-YL)propyl]carbamate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
This compound is synthesized through the reaction of tert-butyl carbamate with 3-(6-aminopyridin-2-yl)propylamine. This reaction typically occurs in solvents like dichloromethane or tetrahydrofuran, utilizing a base such as triethylamine to facilitate the formation of the carbamate linkage. The compound's structure includes a tert-butyl group, a carbamate moiety, and an aminopyridine substituent, which are crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopyridine moiety is particularly important as it can bind to active sites on target proteins, modulating their activity.
- Enzyme Inhibition: The compound has been studied for its role as an enzyme inhibitor, particularly in relation to cancer therapies where it may inhibit pathways involved in tumor growth.
- Receptor Modulation: It may also function as a receptor ligand, affecting various signaling pathways that are critical in cellular processes.
Research Findings:
Recent studies have highlighted the compound's potential as a pharmacological agent:
- FLT3 Inhibition: In vitro studies have shown that derivatives of this compound exhibit FLT3 inhibition, which is vital in treating acute myeloid leukemia (AML). Compounds similar to this compound demonstrated pIC50 values ranging from 7.6 to 8.0, indicating significant potency against FLT3 .
- Antitumor Activity: The compound has been evaluated for its antitumor effects in various cancer models, showing promise in inhibiting cell proliferation and inducing apoptosis .
Case Studies:
- Acute Myeloid Leukemia (AML): A study focusing on FLT3 inhibitors revealed that compounds with structural similarities to this compound were effective in reducing cell viability in AML cell lines.
- Receptor Interactions: Research indicated that this compound could modulate PD-1/PD-L1 interactions, which are crucial for immune checkpoint inhibition in cancer therapy .
4. Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other related compounds:
| Compound Name | Structure | Biological Activity | pIC50 |
|---|---|---|---|
| Tert-butyl N-[3-(4-aminophenyl)propyl]carbamate | Similar structure | Moderate FLT3 inhibition | 7.5 |
| Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate | Different substituent | Low FLT3 inhibition | 6.0 |
| Tert-butyl N-[3-(6-aminoquinolin-4-yl)propyl]carbamate | Related structure | High cytotoxicity against cancer cells | 8.0 |
The presence of the aminopyridine moiety distinguishes this compound from other carbamates, contributing to its unique biological properties and higher potency against specific targets.
5.
This compound represents a promising candidate for further research in drug development due to its significant biological activity and potential therapeutic applications. Its ability to inhibit key enzymes and modulate receptor interactions positions it as a valuable compound in the fight against cancers such as AML and other diseases involving dysregulated signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
